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Compound of Interest

Compound Name: Cyclopropylbenzene

Cat. No.: B146485

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
cyclopropylbenzene (CoH10), a key aromatic hydrocarbon used in organic synthesis and
medicinal chemistry. This document is intended for researchers, scientists, and drug
development professionals, offering detailed spectroscopic data from Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the
experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

Cyclopropylbenzene is an organic compound with the chemical formula CeH1o0, consisting of a
cyclopropyl group attached to a benzene ring.[1][2][3] Its molecular weight is approximately
118.18 g/mol .[3][4] Spectroscopic analysis is crucial for confirming the structure and purity of
cyclopropylbenzene. The following sections detail the characteristic data obtained from tH
NMR, 3C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

'H NMR Spectroscopy

Proton NMR (*H NMR) provides information on the number of different types of protons, their
electronic environment, and the connectivity between adjacent protons. The spectrum for
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cyclopropylbenzene is typically run in deuterated chloroform (CDCIs).[5]

Table 1: *H NMR Data for Cyclopropylbenzene (400 MHz, CDCIs3)[5]

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
7.28 -7.24 m 2H H-3, H-5 (meta)
7.18-7.14 m 1H H-4 (para)
7.08 - 7.06 m 2H H-2, H-6 (ortho)
192-1.86 m 1H H-1'
0.98 - 0.93 m 2H H-2', H-3' (cis)
0.72 - 0.67 m 2H H-2', H-3' (trans)

Note: Assignments of aromatic protons can vary. The aliphatic protons of the cyclopropy! ring

show complex splitting due to cis and trans coupling.

3C NMR Spectroscopy

Carbon-13 NMR (33C NMR) identifies the number of chemically distinct carbon atoms in a

molecule.[6] Standard 13C NMR spectra are proton-decoupled, meaning each unique carbon

appears as a single line.[7]

Table 2: 3C NMR Data for Cyclopropylbenzene
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Chemical Shift (8) ppm Assighment
143.9 C-1

128.3 C-3,C-5
125.9 C-2,C-6
1254 C-14

15.2 Cc-1

9.9 c-2, C-3

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule when it absorbs
infrared radiation.[8] It is particularly useful for identifying the presence of specific functional
groups. The IR spectrum of cyclopropylbenzene is often recorded as a neat liquid film.[4]

Table 3: Key IR Absorption Bands for Cyclopropylbenzene

Wavenumber (cm~—2) Vibration Type Functional Group

3080 - 3010 C-H Stretch Aromatic & Cyclopropyl
C-H Stretch (asymmetric &

2920 - 2850 ] Cyclopropyl CHz
symmetric)

~1605, 1495, 1450 C=C stretch Aromatic Ring
C-H in-plane bend / Ring

~1020 o Cyclopropyl
vibration

~770, 695 C-H out-of-plane bend Monosubstituted Benzene

The bands above 3000 cm~* are characteristic of C-H stretching from both the aromatic ring
and the cyclopropyl group. The sharp peaks in the 1450-1605 cm~1 region are indicative of the
aromatic ring, and the strong absorptions around 770-695 cm~* confirm the monosubstituted
pattern of the benzene ring.[9]
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Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized
molecules.[10] It provides information about the molecular weight and the fragmentation
pattern of a compound, which can aid in structural elucidation. Electron lonization (El) is a
common method used for volatile compounds like cyclopropylbenzene.

The mass spectrum of cyclopropylbenzene shows a prominent molecular ion (M*) peak at
m/z 118, corresponding to its molecular weight.[1][11]

Table 4: Major Fragments in the Mass Spectrum of Cyclopropylbenzene[11]

m/z Relative Intensity (%) Assignment

118 63.6 [CoH10]* (Molecular lon, M™*)
117 100.0 [M-H]* (Base Peak)

115 28.0 [M-3H]* or [CeH7]*

91 28.4 [C7H7]* (Tropylium ion)

78 6.1 [CeHe]* (Benzene ion)

77 6.3 [CeHs]* (Phenyl ion)

65 6.7 [CsHs]*

51 7.3 [CaH3]*

39 7.1 [CsH3]*

The base peak at m/z 117 is formed by the loss of a single hydrogen atom. A significant peak
at m/z 91 corresponds to the stable tropylium ion, a common fragment in alkylbenzenes,
formed via rearrangement and cleavage of the cyclopropy! ring.

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data
presented in this guide.
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NMR Spectroscopy Protocol

Sample Preparation: A small amount of cyclopropylbenzene (typically 5-25 mg) is dissolved
in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR
tube. A small quantity of an internal standard, such as tetramethylsilane (TMS), may be
added for chemical shift referencing.

Instrument Setup: The NMR spectrometer (e.g., a 400 MHz Bruker Avance) is tuned and
shimmed for the specific sample to optimize the magnetic field homogeneity.[12]

Data Acquisition:

o For 'H NMR, a standard pulse sequence is used. Key parameters include the spectral
width, acquisition time (typically 1.5-3.0 s), and relaxation delay (1-5 s).[13]

o For 3C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.[7]
Due to the lower natural abundance of 13C and its smaller gyromagnetic ratio, a larger
number of scans and a longer relaxation delay are often required compared to *H NMR to
achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid): A single drop of liquid cyclopropylbenzene is placed
between two polished salt plates (e.g., NaCl or KBr). The plates are pressed together to

create a thin liquid film.

Background Spectrum: A background spectrum of the empty salt plates is recorded to
subtract any atmospheric (COz, H20) or instrument-related absorptions.

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR
spectrometer. The infrared spectrum is typically scanned over the range of 4000 to 400
cm~1, Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry Protocol (GC-MS with El)

o Sample Preparation: A dilute solution of cyclopropylbenzene is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).
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e Gas Chromatography (GC): A small volume (e.g., 1 yL) of the solution is injected into the
GC, where the compound is vaporized and separated from the solvent and any impurities on
a capillary column.

« lonization (Electron lonization - El): As cyclopropylbenzene elutes from the GC column, it
enters the ion source of the mass spectrometer. In the El source, molecules are bombarded
with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or
time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[10]

o Detection: An electron multiplier or similar detector records the abundance of ions at each
m/z value, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the complete spectroscopic
characterization of a chemical sample like cyclopropylbenzene.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Benzene, cyclopropyl- [webbook.nist.gov]

e 2. Benzene, cyclopropyl- [webbook.nist.gov]

e 3. CYCLOPROPYLBENZENE | 873-49-4 [chemicalbook.com]

e 4. Cyclopropylbenzene | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 5. CYCLOPROPYLBENZENE(873-49-4) 1H NMR [m.chemicalbook.com]

e 6. CYCLOPROPYLBENZENE(873-49-4) 13C NMR [m.chemicalbook.com]

e 7.sc.edu [sc.edu]

¢ 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

¢ 9. 6.3 IR Spectrum and Characteristic Absorption Bands — Organic Chemistry |

[kpu.pressbooks.pub]
e 10. ccc.chem.pitt.edu [ccc.chem.pitt.edul]
e 11. CYCLOPROPYLBENZENE(873-49-4) MS [m.chemicalbook.com]
e 12. mdpi.com [mdpi.com]
e 13. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

 To cite this document: BenchChem. [Spectroscopic Analysis of Cyclopropylbenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146485#spectroscopic-data-of-cyclopropylbenzene-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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